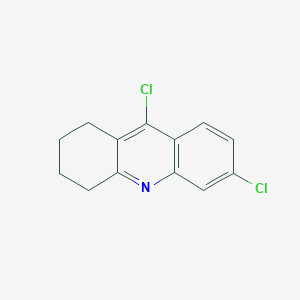

6,9-Dichloro-1,2,3,4-tetrahydroacridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,9-dichloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHWUTWIUIWUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277226 | |

| Record name | 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-25-8 | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,9-Dichloro-1,2,3,4-tetrahydroacridine: A Core Scaffold for Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9-Dichloro-1,2,3,4-tetrahydroacridine is a key synthetic intermediate in the development of potent acetylcholinesterase (AChE) inhibitors, a class of compounds central to the symptomatic treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of its synthesis, mechanism of action through its derivatives, and the biological evaluation of these subsequent compounds. Detailed experimental protocols for synthesis and bioactivity assays are presented, alongside a quantitative analysis of the inhibitory potency of various synthesized analogs. Furthermore, this document elucidates the critical role of the cholinergic signaling pathway in the context of Alzheimer's disease, providing a rationale for the therapeutic targeting of acetylcholinesterase.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes. One of the primary hypotheses in the pathology of Alzheimer's is the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) is a key contributor to the cognitive symptoms of the disease. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Therefore, inhibiting AChE increases the concentration and duration of action of acetylcholine, offering a therapeutic strategy for mitigating the cognitive decline associated with Alzheimer's.

This compound serves as a crucial building block for a range of tacrine (B349632) analogs. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The 6-chloro substituent on the tetrahydroacridine scaffold has been shown to significantly enhance the inhibitory potential of these compounds against AChE. This guide will delve into the technical aspects of this compound and its role in the development of next-generation cholinesterase inhibitors.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Reference |

| CAS Number | 5396-25-8 | [1] |

| Molecular Formula | C13H11Cl2N | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 77-79 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a reaction of 2-amino-5-chlorobenzoic acid with cyclohexanone (B45756) in the presence of phosphorus oxychloride (POCl3). The general synthetic scheme is as follows:

-

Step 1: Condensation 2-amino-5-chlorobenzoic acid is reacted with cyclohexanone. This reaction is typically heated to drive the condensation and formation of an intermediate.

-

Step 2: Cyclization and Chlorination The intermediate from Step 1 is then treated with phosphorus oxychloride (POCl3). This reagent acts as both a dehydrating agent to facilitate the cyclization to the tetrahydroacridine core and as a chlorinating agent to introduce the chlorine atom at the 9-position.

A detailed experimental protocol for a similar synthesis of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) is described below, which can be adapted for the synthesis of the 6,9-dichloro analog by starting with the appropriately substituted anthranilic acid.

Experimental Protocol: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine [2]

-

Add 1,2,3,4-Tetrahydroacridinone (10.0 mmol) in portions to phosphoryl chloride (107 mmol).

-

Reflux the mixture at 120 °C for 2 hours.

-

After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure.

-

The residue is then cautiously treated with a cold base solution (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to neutralize the acidity and precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Mechanism of Action of Derivatives: Cholinergic Signaling Pathway

The derivatives of this compound primarily act as acetylcholinesterase (AChE) inhibitors. To understand their mechanism of action, it is essential to first understand the cholinergic signaling pathway and its dysregulation in Alzheimer's disease.

In a healthy brain, acetylcholine (ACh) is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. This process is crucial for learning and memory. The signal is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline (B1196258) and acetate. The choline is then taken back up into the presynaptic neuron to be recycled.[3]

In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced levels of ACh in the brain.[3][4] This deficit in cholinergic signaling is a major contributor to the cognitive decline observed in patients. AChE inhibitors, derived from this compound, block the action of AChE. This blockage leads to an increase in the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[5][6]

Caption: Cholinergic signaling at the synapse and the inhibitory action of 6-chlorotacrine derivatives on AChE.

Biological Evaluation of Derivatives

The primary method for evaluating the biological activity of derivatives of this compound is the acetylcholinesterase inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (derivatives of this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution

-

DTNB solution

-

-

Initiate the reaction by adding the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Start the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Quantitative Data: AChE and BChE Inhibitory Activities

The following table summarizes the IC50 values for a selection of 6-chloro-1,2,3,4-tetrahydroacridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). BChE is another cholinesterase that can hydrolyze acetylcholine, and its inhibition is also considered a therapeutic target.

| Compound | R Group (at position 9) | AChE IC50 (nM) | BChE IC50 (nM) | Reference |

| Tacrine | -NH2 | 184.1 | 6.7 | [7] |

| 6-Chlorotacrine | -NH2 | - | - | [8] |

| Compound 51 | -N-(1-benzylpiperidin-4-yl) | 5.6 | 321 | [7] |

| Compound 18 | -N-(1-benzylpiperidin-4-yl) | nanomolar concentration | nanomolar concentration | [9] |

| Compound 6h | (structure not specified) | 3.65 | - | [10] |

| Compound 3b | (structure not specified) | 52 | 71-797 | [10] |

Note: The inhibitory potential of 6-chlorotacrine is reported to be stronger than the parent compound, tacrine.[8]

Pharmacokinetic Profile of Derivatives

While specific pharmacokinetic data for derivatives of this compound are limited in the public domain, studies on the parent compound, 6-chlorotacrine, and its analogs provide valuable insights. In vivo studies in rats have shown that 6-chlorotacrine can cross the blood-brain barrier.[8] The pro-cognitive effects of 6-chlorotacrine have been demonstrated in animal models of amnesia, with some studies suggesting it has a stronger effect than tacrine at lower doses.[11] Toxicological studies have also been conducted to assess the safety profile of these compounds.[11][12]

Conclusion

This compound is a fundamentally important scaffold in the design and synthesis of potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. The presence of the 6-chloro substituent has been shown to enhance the inhibitory activity of tacrine analogs. The development of novel derivatives based on this core structure continues to be an active area of research, with a focus on improving efficacy, selectivity, and safety profiles. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery aimed at combating neurodegenerative diseases.

References

- 1. echemi.com [echemi.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects | Bentham Science [benthamscience.com]

Unraveling the Multifaceted Mechanism of Action of 6,9-Dichloro-1,2,3,4-tetrahydroacridine Derivatives in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Derivatives of 6,9-dichloro-1,2,3,4-tetrahydroacridine represent a promising class of multi-target-directed ligands, primarily investigated for their therapeutic potential in Alzheimer's disease. These compounds exhibit a diverse and potent mechanism of action, centered around three key pathological hallmarks of the disease: cholinergic deficit, amyloid-beta plaque formation, and tau hyperphosphorylation. This technical guide provides an in-depth analysis of their molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

Derivatives based on the this compound scaffold are engineered to interact with multiple targets implicated in the pathophysiology of Alzheimer's disease. The primary mechanisms of action identified are:

-

Cholinesterase Inhibition: These compounds are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the derivatives increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby ameliorating the cholinergic deficit observed in Alzheimer's patients.

-

Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological feature of Alzheimer's disease is the extracellular deposition of amyloid plaques, which are primarily composed of aggregated amyloid-beta peptides. Certain this compound derivatives have been shown to interfere with the aggregation of Aβ, a process that is considered a critical early event in the disease cascade.

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. The development of dual-target inhibitors that also modulate GSK-3β activity represents a significant advancement in the design of disease-modifying therapies.

Quantitative Efficacy of this compound Derivatives

The therapeutic potential of these derivatives is underscored by their potent inhibitory activities against their respective targets. The following tables summarize the key quantitative data for representative compounds.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | Potent nanomolar inhibition |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Butyrylcholinesterase (BChE) | Potent nanomolar inhibition |

| Tacrine-pyrimidone hybrid (Compound 27g) | Acetylcholinesterase (AChE) | 51.1 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Amyloid-β Aggregation Inhibition

| Compound | Assay Condition | Inhibition (%) |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | 25 µM | 75.7 |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | 25 µM | 85.9 |

Inhibition percentage indicates the reduction in amyloid-beta aggregation in the presence of the compound.

Table 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

| Compound | Target | IC50 (nM) |

| Tacrine-pyrimidone hybrid (Compound 27g) | GSK-3β | 89.3 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining acetylcholinesterase and butyrylcholinesterase activity.

Principle: The assay measures the activity of cholinesterases by monitoring the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion that can be detected spectrophotometrically at 412 nm.

Materials:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

-

Assay Setup: In a 96-well microplate, prepare the following reaction mixtures for each sample, blank, and control:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI or BTCI solution to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] * 100 The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Amyloid-β Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in vitro.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of fibril formation.

Materials:

-

Amyloid-β (1-42) peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

Thioflavin T (ThT) stock solution (e.g., 8 mg/mL in phosphate buffer)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Aβ Peptide Preparation: To ensure a monomeric starting state, dissolve the lyophilized Aβ peptide in HFIP and then evaporate the solvent to form a thin film. Dissolve this film in DMSO to create a concentrated stock solution.

-

Aggregation Reaction: Dilute the Aβ stock solution into the phosphate buffer to the desired final concentration (e.g., 10-20 µM) in the wells of the 96-well plate. Add the test compound at various concentrations.

-

ThT Working Solution: Prepare a fresh working solution of ThT by diluting the stock solution in the phosphate buffer.

-

Incubation and Measurement: Incubate the plate at 37°C, with or without shaking. At specified time points, add the ThT working solution to each well.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time to monitor the aggregation kinetics. The percentage of inhibition of aggregation is calculated by comparing the fluorescence of samples with the test compound to the control (Aβ alone) at the plateau phase.

Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay

Several commercial kits are available for measuring GSK-3β activity. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by GSK-3β. The ADP is then converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration and thus the kinase activity.

Materials:

-

Recombinant GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase buffer

-

Test compound solution

-

ADP-Glo™ Kinase Assay kit (or similar) which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white microplate

-

Luminometer

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the following to each well:

-

1 µL of test compound or vehicle (e.g., 5% DMSO).

-

2 µL of GSK-3β enzyme solution.

-

2 µL of substrate/ATP mixture.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This converts the newly synthesized ADP to ATP and generates a luminescent signal.

-

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percentage of inhibition for each test compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

The Multifaceted Biological Activities of 6,9-Dichloro-1,2,3,4-tetrahydroacridine Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 6,9-dichloro-1,2,3,4-tetrahydroacridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of potent biologically active compounds. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by analogues of this core structure, with a primary focus on their roles as cholinesterase inhibitors for neurodegenerative diseases and as potential anticancer agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.

Core Biological Activities and Quantitative Data

The biological activities of this compound analogues are predominantly centered around two key areas: inhibition of cholinesterase enzymes and cytotoxic effects against cancer cells. The substitution pattern on the tetrahydroacridine ring system, particularly at the 9-amino position, plays a crucial role in modulating the potency and selectivity of these compounds.

Cholinesterase Inhibition

A primary therapeutic target for tacrine (B349632) and its analogues is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[2] The 6-chloro substitution on the tetrahydroacridine ring has been explored in the design of potent cholinesterase inhibitors.

One notable example is the tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, which has demonstrated potent nanomolar inhibition of both AChE and BChE.[2] Structure-activity relationship (SAR) studies on related 9-amino-1,2,3,4-tetrahydroacridine derivatives have shown that electron-withdrawing groups at the 6-position can be favorable for inhibitory activity. For instance, the 6-bromo-9-amino-1,2,3,4-tetrahydroacridine analogue exhibits significant AChE inhibitory potency.[3]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE (human) | Potent nanomolar | [2] |

| BChE (equine) | Potent nanomolar | [2] | |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 0.066 ± 0.009 | [3] |

Table 1: Cholinesterase Inhibitory Activity of Selected Tetrahydroacridine Analogues. This table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Anticancer Activity

Acridine (B1665455) derivatives have a long history as anticancer agents, primarily due to their ability to intercalate into DNA.[4] The cytotoxic potential of fused acridine derivatives has been evaluated against various human cancer cell lines. While specific data for 6,9-dichloro analogues is still emerging, related compounds have shown promising activity.

| Compound Series | Cell Line | IC50 (µM) | Reference |

| Fused Acridine Derivative 13h | HT-29 (Colon) | 0.11 ± 0.02 | [4] |

| Fused Acridine Derivative 13i | A549 (Lung) | 0.25 ± 0.05 | [4] |

| Fused Acridine Derivative 13j | MCF7 (Breast) | 0.33 ± 0.06 | [4] |

Table 2: Cytotoxic Activity of Fused Acridine Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of selected fused acridine derivatives against different human cancer cell lines.

Key Signaling Pathways

The biological effects of this compound analogues and related tacrine derivatives are not limited to direct enzyme inhibition or DNA intercalation. They are known to modulate several critical intracellular signaling pathways implicated in both neurodegeneration and cancer.

Tacrine and its analogues can influence cholinergic, glutamatergic, and monoaminergic neurotransmitter systems.[1] Furthermore, they have been shown to modulate the activity of key signaling proteins such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Glycogen Synthase Kinase-3β (GSK-3β). The modulation of these pathways can impact processes like cell survival, apoptosis, and synaptic plasticity.

Figure 1. Signaling pathways modulated by tetrahydroacridine analogues.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[1]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (this compound analogues)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate solvents.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Initiate the reaction by adding the enzyme to each well. A control well should contain the solvent instead of the test compound.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4]

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, MCF7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (this compound analogues)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Amyloid-β Aggregation Assay (Thioflavin T Assay)

The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid-β (Aβ) fibrils, a hallmark of Alzheimer's disease.[5]

Materials:

-

Amyloid-β (1-42) or (1-40) peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

Test compounds (this compound analogues)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Reconstitute the peptide in a buffer to the desired concentration.

-

Prepare a stock solution of ThT in the phosphate buffer.

-

In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations. A control well should contain the Aβ peptide with the vehicle solvent.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

At specific time points, add the ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

The increase in fluorescence intensity corresponds to the formation of Aβ fibrils.

-

Plot the fluorescence intensity against time to monitor the aggregation kinetics. The effect of the test compounds on Aβ aggregation can be determined by comparing the fluorescence profiles of the samples with and without the inhibitor.

Figure 2. Workflow for the cholinesterase inhibition assay.

Conclusion

Analogues of this compound represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated activity as potent cholinesterase inhibitors provides a strong foundation for the development of novel therapeutics for Alzheimer's disease. Furthermore, their potential as anticancer agents warrants further investigation. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate future research and development efforts in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of this scaffold is likely to yield even more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

6,9-Dichloro-1,2,3,4-tetrahydroacridine: A Core Scaffold for Potent Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9-Dichloro-1,2,3,4-tetrahydroacridine is a key synthetic intermediate in the development of potent acetylcholinesterase (AChE) inhibitors, primarily based on the tacrine (B349632) scaffold. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. However, its clinical use has been limited by hepatotoxicity. This has driven extensive research into the synthesis of tacrine analogues with improved efficacy and safety profiles. The this compound core provides a versatile platform for chemical modifications aimed at enhancing biological activity and reducing side effects. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, its role in the development of bioactive molecules, and the quantitative biological data of its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a crucial first step in the preparation of a wide range of tacrine analogues. The general synthetic approach involves the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound and its subsequent conversion to bioactive 9-amino derivatives.

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of the title compound involves the reaction of 4-chloroanthranilic acid with cyclohexanone. This is followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃).

-

Step 1: Condensation: 4-Chloroanthranilic acid and cyclohexanone are heated in a suitable solvent, often with a catalytic amount of acid, to form the corresponding 2-(cyclohex-1-en-1-ylamino)-4-chlorobenzoic acid.

-

Step 2: Cyclization: The intermediate from Step 1 is treated with an excess of phosphorus oxychloride at reflux. This effects both cyclization and chlorination to yield this compound. The crude product is typically purified by recrystallization.

Synthesis of 9-Amino-6-chloro-1,2,3,4-tetrahydroacridine Derivatives:

The 9-chloro group of this compound is highly reactive and can be readily displaced by various amines to introduce a diverse range of substituents at the 9-position.

-

General Amination Procedure: this compound is dissolved in a suitable solvent, such as phenol (B47542) or a high-boiling alcohol. The desired amine is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivative. Purification is typically achieved through column chromatography or recrystallization.

Biological Activity of Derivatives

The primary biological target of tacrine and its analogues is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's. The following table summarizes the in vitro AChE inhibitory activity of various 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivatives.

| Compound | 9-Amino Substituent | AChE IC₅₀ (nM) | Reference |

| 1 | -NH₂ | 150 | Recanatini et al., 2000 |

| 2 | -NHCH₃ | 80 | Recanatini et al., 2000 |

| 3 | -NH(CH₂)₂CH₃ | 35 | Recanatini et al., 2000 |

| 4 | -NH(CH₂)₃CH₃ | 25 | Recanatini et al., 2000 |

| 5 | -NH-benzyl | 15 | Recanatini et al., 2000 |

| 6 | -NH-(4-chlorobenzyl) | 10 | Recanatini et al., 2000 |

| 7 | -NH-(4-methoxybenzyl) | 20 | Recanatini et al., 2000 |

Data extracted and compiled from Recanatini M, et al. J Med Chem. 2000 May 18;43(10):2007-18.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of tacrine derivatives is the inhibition of acetylcholinesterase. These compounds typically bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The binding is often a combination of hydrophobic and hydrogen bonding interactions. The tetrahydroacridine core plays a crucial role in positioning the molecule within the active site gorge of AChE.

Caption: Mechanism of action of tacrine derivatives as AChE inhibitors.

Structure-Activity Relationships (SAR)

The extensive research on tacrine analogues has led to a good understanding of the structure-activity relationships. For the 6-chloro-9-amino-1,2,3,4-tetrahydroacridine series, the following observations can be made from the available data:

-

Substitution at the 9-amino group: The nature of the substituent on the 9-amino group significantly influences the AChE inhibitory activity. Generally, increasing the hydrophobicity and size of the substituent to a certain extent leads to enhanced potency. For instance, the n-butylamino derivative shows higher activity than the methylamino derivative. Aromatic substituents, such as benzyl (B1604629) groups, are also well-tolerated and can lead to potent inhibitors.

-

Substitution on the aromatic ring: The presence of the chlorine atom at the 6-position generally enhances the inhibitory activity compared to the unsubstituted tacrine. This is likely due to favorable interactions within the active site of AChE.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the quest for novel and improved treatments for Alzheimer's disease. Its straightforward synthesis and the reactivity of the 9-chloro group allow for the creation of large libraries of tacrine analogues. The quantitative data on these derivatives have provided significant insights into the structure-activity relationships for AChE inhibition, guiding the design of more potent and potentially safer therapeutic agents. Further exploration of this scaffold may lead to the discovery of multifunctional ligands that target other aspects of Alzheimer's disease pathology, such as amyloid-beta aggregation and tau hyperphosphorylation.

Technical Guide: Physicochemical Properties and Applications of 6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS 5396-25-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 5396-25-8, chemically named 6,9-Dichloro-1,2,3,4-tetrahydroacridine. This molecule serves as a key intermediate in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the therapeutic management of Alzheimer's disease. This document details its known physicochemical characteristics, outlines relevant experimental protocols for property determination and biological evaluation, and visualizes its role in the drug development workflow.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow solid | [1] |

| Melting Point | 77 to 81 °C (Solvent: Ligroine) | [1] |

| Boiling Point (Predicted) | 389.2 ± 42.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Refractive Index (Predicted) | 1.654 | [1] |

| Storage Condition | Sealed in a dry environment, at room temperature (20 to 22 °C) | [1] |

Table 2: Chemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl₂N | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| XLogP3 (Predicted) | 4.6 | |

| Topological Polar Surface Area | 12.9 Ų | |

| Hydrogen Bond Acceptor Count | 1 | |

| Chemical Name | This compound | [1] |

Experimental Protocols

Synthesis of this compound (General Method)

While a highly detailed, step-by-step protocol for this specific molecule is proprietary, a general synthetic route for similar 9-chloro-tetrahydroacridines involves the reaction of a substituted anthranilic acid with cyclohexanone (B45756), followed by cyclization and chlorination. A representative procedure for a related compound is outlined below.[2]

Materials:

-

Substituted anthranilic acid

-

Cyclohexanone

-

Phosphorus oxychloride (POCl₃)

-

Solvent (e.g., toluene)

Procedure:

-

A mixture of the substituted anthranilic acid and cyclohexanone in a suitable solvent is refluxed to form the corresponding N-phenylanthranilic acid derivative.

-

The intermediate is then treated with an excess of phosphorus oxychloride and heated to induce cyclization and chlorination, yielding the 9-chloro-tetrahydroacridine derivative.

-

The reaction mixture is cooled and carefully poured onto ice.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ligroine).

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small amount of the dry, powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

Biological Evaluation: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds against acetylcholinesterase.[3][4][5]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Logical Workflow: From Intermediate to Bioactive Compound

The following diagram illustrates the typical workflow from the synthesis of the intermediate, this compound, to the biological evaluation of the final acetylcholinesterase inhibitor.

Signaling Pathway of Cholinesterase Inhibitors

Cholinesterase inhibitors increase the levels of acetylcholine (B1216132) in the synaptic cleft. This enhanced cholinergic activity can modulate various downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for neuronal survival and neuroprotection.

References

An In-Depth Technical Guide on the Crystal Structure of 6,9-Dichloro-1,2,3,4-tetrahydroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 6,9-dichloro-1,2,3,4-tetrahydroacridine, an important intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors for potential therapeutic applications, notably in the study of Alzheimer's disease. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and its relevance within the context of cholinergic signaling.

Introduction

This compound is a heterocyclic compound that serves as a key precursor in the development of more complex molecules targeting the cholinergic system. The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy in the symptomatic treatment of Alzheimer's disease. The precise three-dimensional arrangement of atoms in this precursor molecule, as determined by X-ray crystallography, is crucial for understanding its reactivity and for the rational design of novel AChE inhibitors.

Crystal Structure and Data

The crystal structure of this compound was determined by Elsinghorst, Nieger, and Gütschow in 2007 and published in Acta Crystallographica Section E: Structure Reports Online. The compound crystallizes in a triclinic system, and the key crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁Cl₂N |

| Formula Weight | 252.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.973 (1) |

| b (Å) | 8.826 (1) |

| c (Å) | 9.049 (1) |

| α (°) | 65.68 (1) |

| β (°) | 88.08 (1) |

| γ (°) | 68.36 (1) |

| Volume (ų) | 533.9 (1) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.568 |

| Absorption Coefficient (mm⁻¹) | 0.59 |

| F(000) | 260 |

| Crystal Size (mm) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 3.2 to 27.5 |

| Reflections collected | 4606 |

| Independent reflections | 2348 |

| R_int | 0.022 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.104 |

| R indices (all data) | R1 = 0.046, wR2 = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The synthesis and crystallization of this compound are critical steps for obtaining high-quality crystals suitable for X-ray diffraction studies. The following sections provide a detailed methodology based on established synthetic routes for similar acridine (B1665455) derivatives.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of a substituted aniline (B41778) with a cyclic ketone, followed by chlorination.

Step 1: Synthesis of 6-chloro-1,2,3,4-tetrahydroacridin-9(10H)-one

-

A mixture of 4-chloroanthranilic acid and cyclohexanone (B45756) is heated under reflux in an appropriate solvent, such as a high-boiling point ether or a hydrocarbon solvent, to facilitate the initial condensation and cyclization.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to remove unreacted starting materials and byproducts.

-

The resulting solid is dried under vacuum to yield 6-chloro-1,2,3,4-tetrahydroacridin-9(10H)-one.

Step 2: Chlorination to yield this compound

-

The 6-chloro-1,2,3,4-tetrahydroacridin-9(10H)-one from the previous step is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃).

-

The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) and may be heated to reflux to ensure complete conversion.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice-water and neutralized with a base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

Purification and Crystallization

High-purity crystals are essential for accurate crystallographic analysis.

-

The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) as the eluent.

-

Fractions containing the pure product are identified by TLC, combined, and the solvent is removed.

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and water, or by vapor diffusion.

Visualization of Key Processes

To better illustrate the experimental workflow and the biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and crystallization of this compound.

The end products derived from this compound often function as acetylcholinesterase inhibitors. The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of these inhibitors.

Caption: Cholinergic signaling pathway and the role of acetylcholinesterase inhibitors.

Conclusion

The determination of the precise crystal structure of this compound provides invaluable data for medicinal chemists and drug development professionals. This foundational knowledge of its three-dimensional structure, combined with robust synthetic and purification protocols, enables the informed design and synthesis of novel and more effective acetylcholinesterase inhibitors. The continued study of such intermediates is paramount for the advancement of therapeutic strategies for neurodegenerative diseases like Alzheimer's.

The Pursuit of Enhanced Neurotherapeutics: A Technical Guide to the Discovery of Tacrine Analogues from Tetrahydroacridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1][2] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1] Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting AChE inhibitor to receive approval for the treatment of mild to moderate Alzheimer's.[1][3] However, its clinical application has been hampered by issues of hepatotoxicity, which has driven extensive research into the development of tacrine analogues with improved efficacy and safety profiles.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and experimental evaluation of tacrine analogues derived from tetrahydroacridine precursors.

Synthesis of Tacrine Analogues

The synthesis of tacrine and its analogues primarily involves the condensation of an anthranilonitrile or anthranilic acid derivative with a cyclic ketone, followed by cyclization and subsequent modifications.

One common synthetic route involves the reaction of substituted 2-aminobenzonitriles with cyclohexanone (B45756) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2), followed by treatment with a base to facilitate cyclization and aromatization to form the core tetrahydroacridine scaffold.[1][6] Another established method is the Friedländer condensation, which utilizes polyfunctionalized pyrans or pyridines with ketones.[7] Further modifications, such as the introduction of various substituents at the 9-amino position, are then carried out to generate a diverse library of analogues.[6]

Structure-Activity Relationships (SAR)

The exploration of tacrine analogues has provided significant insights into the structural features necessary for potent and selective cholinesterase inhibition. Modifications to the tetrahydroacridine scaffold have been systematically investigated to understand their impact on biological activity.

For instance, the introduction of a chlorine atom at the 6-position of the tacrine structure has been shown to significantly increase AChE inhibitory activity.[1] Dimerization of the tacrine molecule, as seen in bis(7)-tacrine (B1662651), can lead to a substantial increase in potency and selectivity for AChE over butyrylcholinesterase (BChE).[8][9] The length and nature of the linker in these dimeric compounds are crucial for their interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[8] Furthermore, hybrid molecules combining the tacrine scaffold with other pharmacophores, such as benzofuran (B130515) or coumarin, have been developed to target multiple pathological pathways in Alzheimer's disease, including beta-secretase 1 (BACE1) inhibition and amyloid-beta (Aβ) aggregation.[4][10][11]

Quantitative Data on Inhibitory Activities

The following table summarizes the in vitro inhibitory activities (IC50 values) of tacrine and a selection of its analogues against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). This data provides a quantitative basis for understanding the structure-activity relationships.

| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity (hBChE/hAChE) | Reference |

| Tacrine | 35.12 | 23.53 | 0.67 | [12] |

| 6-Chlorotacrine | - | - | - | [1] |

| 7-Methoxytacrine | - | - | - | [1] |

| bis(7)-tacrine | ~0.23 | ~57.5 | ~250 | [8][9] |

| Tacrine-benzofuran hybrid (12e) | 0.86 | - | - | [4] |

| N-phosphorylated analogue (8) | 6.11 | 12.86 | 2.10 | [12] |

| O-phosphorylated analogue (13) | - | 1.97 | - | [12] |

| Tacrine-triazole derivative (8a2) | 4890 | 3610 | 0.74 | [13] |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of synthesized tacrine analogues against AChE is commonly determined using the spectrophotometric method developed by Ellman.[1][2]

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[1]

Procedure:

-

Prepare solutions of the test compounds at various concentrations, typically in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay does not interfere with the reaction.[1]

-

In a 96-well plate, add the assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).[2]

-

Add the test compound solution to the respective wells.

-

Add a solution of the AChE enzyme and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).[1][2]

-

Add the DTNB solution to each well.[1]

-

Initiate the reaction by adding the substrate, acetylthiocholine (ATCI).[1][2]

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vitro Beta-Secretase 1 (BACE1) Inhibition Assay

For multifunctional tacrine analogues, evaluating their effect on BACE1 is crucial.

Principle: BACE1 activity is often measured using a fluorescence resonance energy transfer (FRET)-based assay. A specific peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Procedure:

-

Prepare solutions of the test compounds.

-

In a microplate, add the assay buffer, the BACE1 enzyme, and the test compound.

-

Incubate the mixture for a specified time at a controlled temperature.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Measure the fluorescence intensity over time.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Cell Viability and Hepatotoxicity Assay (MTT Assay)

Given the known hepatotoxicity of tacrine, assessing the cytotoxicity of its analogues, particularly on liver cells, is a critical step.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Seed cells (e.g., human liver cancer cell line HepG2 or neuronal cell line SH-SY5Y) in a 96-well plate and allow them to attach overnight.[4][12]

-

Treat the cells with various concentrations of the tacrine analogues for a specified duration (e.g., 24 hours).[12]

-

After incubation, add the MTT solution to each well and incubate for a few hours.

-

Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 492 nm).[12]

-

Cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways

Cholinergic Signaling and AChE Inhibition

The primary mechanism of action for tacrine and its analogues is the potentiation of cholinergic neurotransmission. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing the activation of postsynaptic cholinergic receptors.

Amyloidogenic Pathway and BACE1 Inhibition

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques, which are primarily composed of Aβ peptides. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. Some multifunctional tacrine analogues are designed to inhibit BACE1, thereby reducing the production of Aβ.[4][14][15]

Conclusion

The development of tacrine analogues from tetrahydroacridine precursors has yielded a rich pipeline of compounds with significant therapeutic potential for Alzheimer's disease. Through systematic chemical modifications, researchers have successfully engineered molecules with enhanced potency, improved selectivity for acetylcholinesterase, and reduced hepatotoxicity compared to the parent drug. Furthermore, the design of multifunctional analogues that can simultaneously target cholinesterases, BACE1, and amyloid-beta aggregation represents a promising strategy to address the complex, multifaceted nature of Alzheimer's disease. Continued research in this area, guided by detailed structure-activity relationship studies and robust preclinical evaluation, holds the promise of delivering safer and more effective treatments for this devastating neurodegenerative condition.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Multifunctional Tacrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of Tetrahydroacridines in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A key pathological feature of many of these disorders is the progressive loss of neuronal structure and function. A critical area of research has focused on the cholinergic system, which plays a vital role in cognitive processes like memory and learning. Tetrahydroacridines (THAs) are a class of compounds that have been central to this research, primarily due to their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This guide provides an in-depth technical overview of the role of THAs in neurodegenerative disease research, with a focus on their mechanism of action, the development of multi-target derivatives, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The foundational therapeutic strategy for many neurodegenerative diseases, particularly Alzheimer's, is the enhancement of cholinergic neurotransmission. Tacrine (B349632) (1,2,3,4-tetrahydroacridin-9-amine), the parent compound of the THA family, was the first centrally acting cholinesterase inhibitor approved for the treatment of AD.[1] Its mechanism of action is rooted in the reversible inhibition of AChE, which increases the concentration and duration of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons.[2]

The development of THA derivatives has been driven by the need to improve upon the therapeutic profile of tacrine, which was withdrawn from the market due to hepatotoxicity.[3] Research has focused on synthesizing analogs with increased potency, selectivity for AChE over butyrylcholinesterase (BChE), and reduced side effects.[3][4]

Multi-Target Drug Design: Beyond Cholinesterase Inhibition

The complex and multifactorial nature of neurodegenerative diseases has led to the development of multi-target-directed ligands (MTDLs) based on the THA scaffold. This approach aims to simultaneously address several key pathological cascades.

Targeting Amyloid-β and Tau Pathology

The aggregation of amyloid-beta (Aβ) peptides into extracellular plaques and the hyperphosphorylation of tau protein leading to intracellular neurofibrillary tangles (NFTs) are pathological hallmarks of Alzheimer's disease.[5] Several THA derivatives have been designed to not only inhibit AChE but also to interfere with Aβ aggregation and tau hyperphosphorylation. For instance, some hybrid molecules incorporating fragments known to interact with the Aβ peptide have shown promising results in preclinical studies.[6]

Modulation of GSK-3β and PI3K/Akt Signaling

Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme implicated in tau hyperphosphorylation.[7] Inhibition of GSK-3β is therefore a promising therapeutic strategy. Some multi-target THA derivatives have been shown to inhibit both AChE and GSK-3β.[8] Furthermore, the PI3K/Akt signaling pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.[9] While direct modulation of this pathway by THAs is an area of ongoing research, their neuroprotective effects may be partially mediated through the activation of pro-survival signaling cascades like PI3K/Akt.[10][11]

NMDA Receptor Antagonism

Excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is another pathological process in neurodegenerative diseases. Some THA derivatives have been shown to exhibit antagonistic activity at the NMDA receptor, offering an additional neuroprotective mechanism.[12]

Quantitative Data on Tetrahydroacridine Derivatives

The following tables summarize key quantitative data for representative THA derivatives from various studies. This data allows for a comparative analysis of their potency and selectivity.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected THA Derivatives

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) | Reference |

| Tacrine | 260 | - | - | [6] |

| Compound 6 (phenylthiazole–tacrine hybrid) | 21.6 | 39.8 | 1.84 | [6] |

| Compound 9 (trimethoxyl phenylacetate (B1230308) hybrid) | 5.63 | 363.7 | 64.6 | [5] |

| Compound 16 (pyrazolo[1,2-b]phthalazine hybrid) | 49 | - | - | [4] |

| Cystamine–tacrine compound 24 | 5.04 (hAChE) | 4.23 (hBuChE) | 0.84 | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. The selectivity index indicates the preference for inhibiting AChE over BChE.

Table 2: Amyloid-β (Aβ) Aggregation Inhibition by Selected THA Derivatives

| Compound | Aβ Aggregation Inhibition (%) | Concentration (µM) | Reference |

| Compound 6 (phenylthiazole–tacrine hybrid) | 65.8 | 20 | [6] |

| Compound 7 (tacrine–benzothiazole hybrid) | 22.3 - 61.3 | 50 | [6] |

| Compound 8 (phenylthiazole–tacrine hybrid) | 72.0 | 20 | [6] |

| Cystamine–tacrine compound 24 | IC₅₀ = 24.2 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroacridine derivatives.

Synthesis of 9-Amino-1,2,3,4-Tetrahydroacridine (Tacrine)

Materials:

-

2-Aminobenzonitrile

-

p-Toluenesulfonic acid monohydrate

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Dichloromethane

-

Potassium carbonate

-

Activated charcoal

-

Hydrochloric acid (HCl)

-

To a 200 ml, 3-neck round-bottom flask equipped with an overhead stirrer, Dean-Stark trap, and thermometer, add 6.67g of 2-aminobenzonitrile, 66.7 ml of xylenes, and 0.213g of p-toluenesulfonic acid monohydrate.

-

Heat the stirred solution to reflux.

-

At reflux, add a solution of 8.78 ml of cyclohexanone in 8.8 ml of xylenes dropwise over 40 minutes, with simultaneous removal of water by azeotropic distillation.

-

Continue refluxing for another 10 hours.

-

Cool the mixture slightly and add another 10.71 g of p-toluenesulfonic acid monohydrate.

-

Reflux for an additional 5 hours.

-

Cool the reaction mixture and collect the precipitated product (tacrine p-toluenesulfonate salt) by filtration.

-

To obtain the free base, dissolve the salt in water and basify with aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Treat the organic layer with activated charcoal and potassium carbonate, filter, and concentrate to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.

-

To prepare the hydrochloride salt (tacrine hydrochloride), dissolve the free base in 6N hydrochloric acid, heat until dissolved, and then add acetonitrile to precipitate the salt.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (THA derivative)

-

96-well microplate reader

Procedure: [15]

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution to each well.

-

Add the different concentrations of the test compound to the respective wells.

-

Incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB to all wells.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of an inhibitor.

Materials:

-

Amyloid-β (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (THA derivative)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film.

-

Resuspend the peptide film in PBS to the desired concentration.

-

In a 96-well plate, mix the Aβ peptide solution with ThT and different concentrations of the test compound.

-